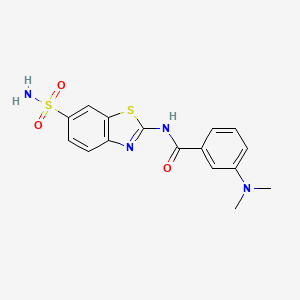

3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

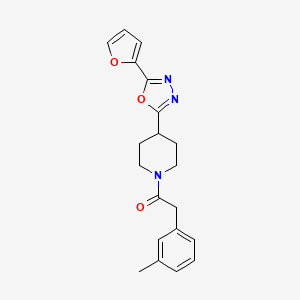

“3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H14ClN3O4S2 . It’s an heteroaromatic compound .

Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem . It’s important to note that the structure of a compound can greatly influence its properties and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . These properties include its molecular weight, empirical formula, and more .Applications De Recherche Scientifique

Biological Potential and Enzyme Inhibition

Research has demonstrated the synthesis and characterization of sulfonamide hybrids, including related compounds, showcasing their potential in biological contexts. For instance, novel Schiff bases of sulfonamide derivatives have been synthesized and assessed for enzyme inhibition capabilities against AChE and BChE enzymes. These compounds have shown significant inhibition percentages, indicating their potential in medicinal chemistry and enzyme-related studies (Kausar et al., 2019).

Herbicide Selectivity and Metabolism

Studies on related sulfonamide compounds, such as chlorsulfuron, have highlighted the biological basis for selectivity of certain herbicides for cereals. The ability of crop plants to metabolize these herbicides to inactive products contributes to their selective weed-killing properties without harming the crops themselves (Sweetser et al., 1982).

Structural and Molecular Studies

Investigations into the molecular and electronic structure of sulfonamide derivatives have provided insights into their steric hindrance and potential chemical reactions. Structural characterization using X-ray diffraction analysis techniques helps understand the molecular framework and properties of these compounds, facilitating their application in various chemical syntheses (Rublova et al., 2017).

Antimicrobial Activity

Research into sulfonamide compounds has also explored their antimicrobial activities. Synthesis of arylazopyrazole pyrimidone clubbed with heterocyclic compounds, including sulfonamide groups, has been undertaken to evaluate their antimicrobial effects against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Sarvaiya et al., 2019).

Carbonic Anhydrase Inhibition

Aromatic benzenesulfonamides incorporating triazine moieties have been studied for their inhibition of carbonic anhydrase isozymes, which play significant roles in physiological processes. These compounds have shown varied inhibition constants across different isozymes, offering insights for drug development and therapeutic applications (Garaj et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S2/c1-26(22,23)17-10-9-16(19-20-17)12-5-7-14(8-6-12)21-27(24,25)15-4-2-3-13(18)11-15/h2-11,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQMYCHWWUCXCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2383298.png)

![N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2383299.png)

![N-(sec-butyl)-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2383301.png)

![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)

![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)